1-Norbornylisocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-8-4-2-7(6-8)3-5-8/h7H,2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHGUYUIGKWVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C12CCC(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908406 | |
| Record name | 1-Isocyanobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103434-09-9 | |
| Record name | 1-Norbornylisocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103434099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isocyanobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Spectroscopic Characterization of 1 Norbornylisocyanide
Synthetic Methodologies for Isocyanide Formation
The synthesis of 1-norbornylisocyanide can be achieved through established methods for isocyanide preparation, primarily starting from the corresponding primary amine, 1-norbornylamine, or an appropriate 1-halonorbornane.
One of the most common and effective methods is the dehydration of a formamide (B127407) . wikipedia.org This two-step process begins with the formylation of 1-norbornylamine with a formylating agent like formic acid or ethyl formate (B1220265) to produce N-(1-norbornyl)formamide. The subsequent dehydration of this formamide using reagents such as phosphorus oxychloride (POCl₃), phosgene (B1210022), or toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the target isocyanide. wikipedia.org
Another classic method is the Hofmann Isocyanide Synthesis , also known as the carbylamine reaction. byjus.comwikipedia.org This reaction involves treating 1-norbornylamine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH), often under phase-transfer catalysis conditions. byjus.comwikipedia.org The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate which then reacts with the primary amine to form the isocyanide. wikipedia.org
A third route involves the reaction of an alkyl halide with a cyanide salt . libretexts.org For instance, 1-bromonorbornane can be treated with a cyanide salt. The choice of the cation is crucial; while sodium or potassium cyanide typically yields nitriles, the use of silver cyanide (AgCN) favors the formation of the isocyanide due to the covalent nature of the Ag-C bond, which promotes attack by the nitrogen atom of the cyanide nucleophile onto the alkyl halide. libretexts.orgdoubtnut.com
Spectroscopic Profile (IR, NMR, Mass Spectrometry)
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation | Interpretation |
| IR Spectroscopy | N≡C Stretch | Strong, sharp absorption at ~2140 cm⁻¹ | Characteristic stretching vibration of the isocyanide functional group. wikipedia.org |
| C-H Stretch (sp³) | Multiple absorptions below 3000 cm⁻¹ | C-H stretching of the alkane-like norbornyl framework. vscht.cz | |
| ¹H NMR Spectroscopy | Norbornyl Protons | Complex multiplet signals between ~1.2-2.5 ppm | The rigid, bicyclic structure results in multiple non-equivalent proton environments. |
| ¹³C NMR Spectroscopy | Isocyanide Carbon (-N≡C) | Signal at ~155-165 ppm (broad due to quadrupolar coupling with ¹⁴N) | Characteristic chemical shift for an isocyanide carbon. libretexts.org |
| Bridgehead Carbon (C1) | Signal at ~60-70 ppm | Quaternary carbon attached to the electron-withdrawing isocyanide group. | |
| Norbornyl Carbons | Signals between ~25-45 ppm | Chemical shifts for the remaining CH and CH₂ groups of the scaffold. chemicalbook.comdocbrown.info | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | Peak at m/z = 121 | Corresponds to the molecular weight of C₈H₁₁N. msu.edulibretexts.org |
| Fragmentation | Loss of C₂H₄ (ethylene) from the norbornyl framework (retro-Diels-Alder) | A common fragmentation pathway for norbornane (B1196662) derivatives. |
Reactivity and Mechanistic Investigations of 1 Norbornylisocyanide
Multicomponent Reaction (MCR) Chemistry of 1-Norbornylisocyanide
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. frontiersin.orgbeilstein-journals.org Isocyanides, such as this compound, are key components in many of these reactions due to their unique reactivity. frontiersin.orgorganic-chemistry.org
Ugi Reaction Applications and Scope with this compound
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. numberanalytics.comillinois.edu This reaction is highly versatile and has been widely used in the synthesis of natural products, bioactive molecules, and peptidomimetics. numberanalytics.comillinois.edu The use of this compound in the Ugi reaction allows for the introduction of a bulky, rigid norbornyl group into the final product, which can be advantageous in medicinal chemistry for exploring chemical space and designing new therapeutic agents. frontiersin.org
The scope of the Ugi reaction is broad, accommodating a wide variety of substituents on each of the four components. organicreactions.org The reaction is typically carried out in polar protic solvents like methanol (B129727). illinois.edu The choice of isocyanide can influence the reaction rate and yield. numberanalytics.com
Table 1: Examples of Ugi Reaction Components
| Component | Example |
| Aldehyde/Ketone | Formaldehyde, Benzaldehyde, Acetone |
| Amine | Ammonia, Aniline, Benzylamine |
| Carboxylic Acid | Acetic Acid, Benzoic Acid, Formic Acid |
| Isocyanide | This compound , tert-Butyl isocyanide, Cyclohexyl isocyanide |
Passerini Reaction Adaptations and Efficiency with this compound
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. organic-chemistry.orgnih.gov This reaction was the first isocyanide-based MCR to be discovered. nih.gov The Passerini reaction is known for its high atom economy and efficiency, often proceeding rapidly in aprotic solvents at room temperature with high concentrations of reactants. organic-chemistry.orgnumberanalytics.com
The use of this compound in the Passerini reaction provides a direct route to α-hydroxy carboxamides bearing the sterically demanding norbornyl moiety. organic-chemistry.org The efficiency of the Passerini reaction can be influenced by the choice of solvent and the nature of the reactants. researchgate.net While traditional methods often require long reaction times, newer protocols have been developed to enhance efficiency. researchgate.net
Table 2: Comparison of Ugi and Passerini Reactions
| Feature | Ugi Reaction | Passerini Reaction |
| Number of Components | Four | Three |
| Components | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Aldehyde/Ketone, Carboxylic Acid, Isocyanide |
| Product | α-Acylamino amide | α-Acyloxy carboxamide |
| Typical Solvent | Polar protic (e.g., Methanol) | Aprotic |
Integration into Other Isocyanide-Based MCRs (e.g., Groebke-Blackburn-Bienaymé)
Beyond the Ugi and Passerini reactions, this compound can be integrated into other isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction. mdpi.com The GBB reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide, which yields fused imidazoles, a class of compounds with therapeutic relevance. nih.govbeilstein-journals.org This reaction has become a significant tool in combinatorial and medicinal chemistry. nih.gov The GBB reaction can be catalyzed by a range of catalysts and performed under various conditions, including solvent-free and microwave-assisted methods. nih.govbeilstein-journals.org The use of diverse isocyanides, including sterically hindered ones, has been explored, demonstrating the versatility of this reaction. organic-chemistry.org
Mechanistic Pathways of this compound in MCRs
The mechanisms of isocyanide-based MCRs are complex and can proceed through multiple concurrent pathways. nih.govnih.gov In the Ugi reaction, two main pathways are generally considered. nih.gov The first step in both mechanisms typically involves the condensation of the aldehyde and amine to form an imine. illinois.edu The isocyanide then reacts with the imine, and subsequent steps involving the carboxylic acid lead to the final α-acylamino amide product. mdpi.com
The Passerini reaction mechanism is also a subject of study, with a concerted, non-ionic pathway often proposed, particularly in apolar solvents. nih.govmdpi.com Hydrogen bonding is believed to play a critical role in the formation of a cyclic transition state. organic-chemistry.org The reaction involves the α-addition of the carbonyl compound and the carboxylate to the isocyanide, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product. numberanalytics.comresearchgate.net
The mechanism of the GBB reaction involves the formation of an intermediate from the amidine and aldehyde, which then reacts with the isocyanide, followed by cyclization to form the fused imidazole (B134444) ring system. organic-chemistry.orgbeilstein-journals.org
Understanding these mechanistic pathways is crucial for optimizing reaction conditions and controlling the stereochemical outcome of these reactions. nih.gov
High-Order Multicomponent Reactions featuring this compound
High-order multicomponent reactions, involving five or more reactants, represent a frontier in MCR chemistry, offering a pathway to even greater molecular complexity in a single operation. researchgate.netresearchgate.net While less common than their three- and four-component counterparts, isocyanides have been instrumental in the development of these higher-order reactions. researchgate.net For instance, a Ugi five-component reaction (U-5CR) has been developed for the synthesis of methionine-type peptides by incorporating a thiol as the fifth component. researchgate.net The ability to combine multiple MCRs sequentially in one pot further expands the possibilities for creating complex and diverse molecular scaffolds. researchgate.netnih.gov
Cycloaddition Chemistry of this compound
Cycloaddition reactions are a class of pericyclic reactions that form cyclic products. libretexts.org The Huisgen 1,3-dipolar cycloaddition is a prominent example, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org Isocyanides can participate in various cycloaddition reactions, including [4+1] cycloadditions, where they react with a four-atom conjugated system. rsc.org These reactions provide access to a variety of five-membered heterocycles like pyrroles, imidazoles, and oxazoles. rsc.org Higher-order cycloadditions, such as [6+4] and [8+2] reactions, are also known, further expanding the synthetic utility of cycloaddition chemistry. mdpi.com
Nucleophilic and Electrophilic Activation of this compound
The reactivity of this compound is profoundly influenced by the unique electronic structure of the isocyanide functional group (–N≡C). This group exhibits a fascinating duality, allowing the terminal carbon atom to act as both a nucleophile and an electrophile. The carbon atom possesses a lone pair of electrons, making it nucleophilic, while also being formally electron-deficient, which allows it to accept electrons as an electrophile. This ambiphilic nature is central to its role in a variety of chemical transformations, most notably in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions.
In these reactions, the isocyanide serves as a linchpin, reacting with both an electrophilic species (typically a carbonyl or iminium ion) and a nucleophilic species (a carboxylate or other anion).
Passerini Reaction
The Passerini three-component reaction (P-3CR) is a classic example of isocyanide reactivity, combining a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organic-chemistry.orgnumberanalytics.com The generally accepted mechanism involves the initial interaction of the carbonyl compound and the carboxylic acid through hydrogen bonding. organic-chemistry.org This complex is then attacked by the nucleophilic carbon of this compound in a concerted, non-ionic step, which is favored in apolar solvents. nih.gov This α-addition leads to a tetrahedral intermediate that subsequently undergoes an intramolecular acyl transfer (a Mumm rearrangement) to furnish the stable α-acyloxy amide product. numberanalytics.comwikipedia.org The reaction is highly atom-economical and can proceed rapidly at room temperature with high concentrations of reactants. organic-chemistry.org
Ugi Reaction
The Ugi four-component reaction (U-4CR) extends the principles of the Passerini reaction to create more complex, peptide-like structures known as bis-amides. wikipedia.org This reaction involves a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The mechanism begins with the condensation of the aldehyde or ketone with the amine to form an imine (or its protonated form, the iminium ion). wikipedia.orgnih.gov This iminium ion is a potent electrophile and is readily attacked by the nucleophilic carbon of this compound. wikipedia.org The resulting nitrilium ion is a highly reactive intermediate that is then trapped by the carboxylate anion. nih.gov Similar to the Passerini reaction, the final step is an irreversible Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom, driving the entire reaction sequence to completion. wikipedia.org The Ugi reaction is typically favored in polar protic solvents like methanol or trifluoroethanol, which facilitate the initial imine formation. wikipedia.orgbeilstein-journals.org
The utility of these reactions lies in their ability to rapidly generate molecular complexity from simple, readily available starting materials. The bulky, rigid norbornyl group of this compound can be incorporated into diverse molecular scaffolds using these methods.
Table 1: Representative Substrate Scope in a Catalytic Asymmetric Passerini Reaction This table illustrates the effect of different reaction components on yield and enantioselectivity in a copper-catalyzed asymmetric Passerini reaction. While not specific to this compound, it demonstrates typical trends for isocyanide-based multicomponent reactions.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetaldehyde | Phenylacetic acid | tert-Butyl isocyanide | 85 | 40 |
| 2 | (Benzyloxy)acetaldehyde | Phenylacetic acid | tert-Butyl isocyanide | 83 | 72 |
| 3 | Benzaldehyde | Benzoic acid | tert-Butyl isocyanide | 88 | 20 |
| 4 | (Benzyloxy)acetaldehyde | Benzoic acid | tert-Butyl isocyanide | 91 | 98 |
| 5 | (Benzyloxy)acetaldehyde | Benzoic acid | p-Methoxyphenyl isocyanide | 95 | 96 |
| 6 | Glyoxylic acid methyl ester | Benzoic acid | tert-Butyl isocyanide | 87 | 94 |
Data sourced from a study on catalytic asymmetric Passerini reactions. broadinstitute.org
Thermal and Photochemical Transformations Involving the Norbornyl Moiety
The rigid, bicyclic structure of the norbornyl group imparts significant stability to this compound and dictates its behavior under thermal and photochemical conditions.
Thermal Reactivity
The norbornyl framework is known for its exceptional thermal stability. A key factor is the geometry of the bridgehead carbon, which makes certain decomposition pathways, common for other alkyl groups, highly unfavorable. Specifically, β-hydride elimination is kinetically hindered because it would require the formation of 1-norbornene, an olefin with a double bond at a bridgehead position. nsf.govwikipedia.org This violates Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bicyclic system unless the rings are sufficiently large, due to the extreme angle strain it would introduce. wikipedia.org This inherent resistance to β-hydride elimination is a major reason for the high thermal stability of organometallic compounds bearing 1-norbornyl ligands, such as tetrakis(1-norbornyl)cobalt(IV). nsf.govwikipedia.org Consequently, this compound itself is expected to be thermally robust, primarily undergoing decomposition or rearrangement only under harsh conditions.
Photochemical Transformations
Photochemical activation offers a pathway to transformations not accessible under thermal conditions. Studies on related norbornyl systems provide insight into potential reaction pathways. For instance, the photo-excitation of halonorbornanes is known to generate bridgehead radicals and cations, which can lead to various substituted norbornane (B1196662) products. core.ac.uk
In the context of the isocyanide group, photochemical reactions often proceed via radical mechanisms. Recent research has demonstrated that isocyanides can undergo photo-induced radical cascade cyclization reactions with reagents like α-carbonyl bromides to produce complex heterocyclic structures. rsc.org Another approach involves palladium photocatalysis, where a photoexcited palladium complex can initiate the insertion of isocyanides into inactivated alkyl iodides. mdpi.com This process begins with the photoexcitation of the palladium catalyst, which then interacts with the alkyl halide to generate a radical species that subsequently engages with the isocyanide. mdpi.com
Furthermore, photochemical processes can leverage the strain within polycyclic systems. For example, a photochemical domino process involving deconjugation and a sigmatropic 1,3-acyl shift has been demonstrated in a tricyclic enone system derived from a norbornane-like structure, where the reaction is driven by the release of strain. uni-giessen.de Given these precedents, the photochemical transformation of this compound could be expected to involve radical intermediates centered on either the isocyanide carbon or the norbornyl bridgehead, potentially leading to novel cyclization or insertion products.
Reactivity in the Presence of Transition Metal Catalysts
This compound is a versatile ligand and reactant in transition metal chemistry. Its electronic structure is isolobal to carbon monoxide (CO), allowing it to act as a strong σ-donor and a tunable π-acceptor ligand in organometallic complexes. nih.govtrea.com This similarity enables its use as a CO substitute in many catalytic reactions, with the advantage that the attached norbornyl group is incorporated into the final product. researchgate.net
Formation of Organometallic Complexes
The rigid norbornyl group stabilizes metal complexes. A series of exceptionally stable homoleptic tetra-1-norbornyl metal complexes with the formula M(nor)₄ have been synthesized for first-row transition metals. nsf.govwikipedia.org Their stability is attributed to the steric bulk and the aforementioned inability to undergo β-hydride elimination. nsf.govwikipedia.org Computational studies also indicate that London dispersion forces among the four tetrahedrally arranged norbornyl groups contribute significantly to the stability of these high-oxidation-state organometallics. nsf.gov this compound can also form stable complexes, such as isocyano metalates, where the metal center is in a low-valent state and stabilized by the π-accepting isocyanide ligands. nih.gov
Insertion and Coupling Reactions
A major area of reactivity for this compound involves insertion reactions catalyzed by transition metals, particularly palladium. researchgate.net In a typical catalytic cycle, an aryl or alkyl halide undergoes oxidative addition to a Pd(0) center. The isocyanide then inserts into the resulting palladium-carbon bond to form an imidoyl-palladium(II) intermediate. mdpi.comresearchgate.net This intermediate can then react with various nucleophiles to complete a cross-coupling reaction, yielding products such as ketones, amides, or other functionalized imines. researchgate.net
A notable application is the palladium/norbornene cooperative catalysis, also known as the Catellani reaction. nih.gov In these reactions, an aryl-palladium intermediate, formed from an aryl halide, undergoes migratory insertion of norbornene. This is followed by C–H activation at the ortho position of the aryl group to form a stable five-membered palladacycle intermediate. nih.gov This intermediate can then react with electrophiles, and subsequent reaction with a ligand like this compound followed by reductive elimination can lead to the functionalization of both the ipso and ortho positions of the starting aryl halide. nih.gov
More recently, palladium photocatalysis has expanded the scope of isocyanide insertion to include inactivated alkyl halides, proceeding through a radical-based mechanism. mdpi.com
Table 2: Overview of Transition Metal-Catalyzed Reactions Involving Isocyanides
| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| Imidoylative Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | Aryl Halide, Arylboronic Acid, Isocyanide | Ketimine | researchgate.net |
| Imidoylative Negishi | PdCl₂(dppf) | Aryl Halide, Organozinc Reagent, Isocyanide | Ketimine | researchgate.net |
| Photocatalyzed Insertion | Pd(PPh₃)₄ / Blue Light | Alkyl Iodide, Isocyanide, H₂O | Secondary Amide | mdpi.com |
| Catellani Reaction | Pd(OAc)₂ / Norbornene | Aryl Halide, Alkyl Halide, Isocyanide | ortho, ipso-Difunctionalized Arene | nih.gov |
| Cyclization/Carboxylation | Ni(COD)₂ / Ligand | Alkyne, Isocyanide, CO₂ | Pyrrolinones | orgsyn.org |
This table provides a summary of common transition metal-catalyzed reactions where isocyanides are key components.
This compound as a Ligand in Metal Complexes
The ability of this compound to coordinate with a variety of transition metals has led to the development of numerous novel complexes. The interplay between the ligand's steric bulk and electronic character significantly impacts the structure and reactivity of the resulting organometallic compounds.
Synthesis and Structural Characterization of this compound Metal Complexes
The synthesis of metal complexes featuring this compound typically involves the reaction of a suitable metal precursor with the isocyanide ligand. scirp.org These reactions are often carried out in organic solvents, and the resulting complexes can be isolated and characterized using a range of spectroscopic and analytical techniques. scirp.orgresearchgate.net
Commonly employed characterization methods include:
Elemental Analysis: To determine the empirical formula of the complex. scirp.org
FT-IR Spectroscopy: To identify the characteristic C≡N stretching frequency of the coordinated isocyanide ligand. This stretching frequency provides insight into the metal-ligand bond strength. scirp.org
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution and confirm the coordination of the norbornyl group. scirp.org
The synthesis of these complexes can be achieved through various methods, such as the direct reaction of the isocyanide with a metal salt or the displacement of a weakly bound ligand from a pre-existing metal complex. For instance, reacting a metal halide with this compound can lead to the formation of a new complex where the isocyanide acts as a ligand. mdpi.com The stoichiometry of the reaction and the nature of the metal center dictate the final structure of the complex, which can range from simple mononuclear species to more complex polynuclear arrangements. mdpi.comrsc.org
Electronic and Steric Influences of the Norbornyl Ligand on Metal Centers
The 1-norbornyl group exerts significant electronic and steric effects on the metal center to which it is coordinated. These effects are crucial in determining the stability, structure, and reactivity of the resulting metal complexes. numberanalytics.comnih.gov
Electronic Effects: The isocyanide group is generally considered a good σ-donor and a π-acceptor ligand, similar to carbon monoxide. libretexts.org The σ-donation occurs from the lone pair of the carbon atom to a vacant metal d-orbital, while the π-acceptance involves the back-donation of electron density from a filled metal d-orbital to the π* antibonding orbitals of the C≡N group. The electronic properties of the norbornyl substituent can modulate the σ-donating and π-accepting capabilities of the isocyanide ligand, thereby influencing the electron density at the metal center. nih.gov
Steric Effects: The bulky and rigid bicyclic structure of the norbornyl group imposes considerable steric hindrance around the metal center. nih.gov This steric bulk can influence:
Coordination Number: It can prevent the coordination of a large number of ligands, favoring lower coordination numbers. libretexts.org
Reaction Rates: The steric hindrance can affect the rate of ligand substitution reactions and the approach of substrates to the metal center in catalytic processes. nih.gov
Selectivity: In catalysis, the steric environment created by the norbornyl ligand can play a key role in controlling the selectivity of a reaction. nih.gov
The interplay between these electronic and steric effects is a critical factor in the design of metal complexes with specific properties for applications in catalysis and materials science. numberanalytics.com
Denticity and Hapticity Considerations in Coordination
The terms denticity and hapticity are used to describe the way a ligand binds to a metal center. taylorandfrancis.comwikipedia.org
Denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom at different coordination sites. wikipedia.org
Hapticity , denoted by the Greek letter η (eta), describes the number of contiguous atoms in a ligand that are directly bonded to the metal center. wikipedia.orgnumberanalytics.com
For this compound, coordination typically occurs through the carbon atom of the isocyanide group, making it a monodentate ligand. The concept of hapticity is generally applied to ligands that coordinate through multiple contiguous atoms, such as π-systems in alkenes or cyclopentadienyl (B1206354) rings. wikipedia.orglibretexts.org Therefore, in its typical coordination mode, this compound is described as having a hapticity of η¹ (eta-one), indicating that it binds to the metal through a single atom. numberanalytics.commlsu.ac.in
While less common, it is conceivable that under specific circumstances, the norbornyl framework itself could interact with the metal center, potentially leading to higher hapticities. However, the primary and most well-understood mode of coordination for this compound is as a monodentate, η¹-ligand.
Catalytic Applications of this compound Metal Complexes
Metal complexes containing this compound have shown promise as catalysts in a variety of organic transformations. The unique steric and electronic properties imparted by the norbornyl isocyanide ligand can lead to enhanced catalytic activity and selectivity. beilstein-journals.orgrsc.org
Homogeneous Catalysis in Organic Synthesis
This compound-metal complexes are primarily employed in homogeneous catalysis , where the catalyst is in the same phase as the reactants, typically in a liquid solution. hrmrajgurunagar.ac.in This allows for high catalyst-substrate interaction and often leads to milder reaction conditions. researchgate.net
Examples of catalytic reactions where such complexes have been investigated include:
Cross-Coupling Reactions: The steric bulk of the norbornyl ligand can influence the reductive elimination step in cross-coupling cycles, potentially improving product yields and selectivity. scholaris.ca
Hydrogenation Reactions: The electronic properties of the isocyanide ligand can modulate the reactivity of the metal hydride species involved in hydrogenation, affecting the rate and efficiency of the reaction. hrmrajgurunagar.ac.inpsu.edu
Polymerization Reactions: The steric environment around the metal center can control the stereochemistry of the polymer chain growth. hrmrajgurunagar.ac.in
The development of chiral-at-metal complexes bearing this compound ligands is also an area of interest for asymmetric catalysis, aiming to produce enantiomerically enriched products. rsc.org
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. nih.gov Mechanistic studies of catalytic cycles involving this compound metal complexes often involve a combination of kinetic analysis, in-situ spectroscopic monitoring, and computational modeling. nih.govresearchgate.net
A typical catalytic cycle involves several key elementary steps:
Oxidative Addition: The metal center's oxidation state increases as it reacts with a substrate. hrmrajgurunagar.ac.in
Ligand Substitution: A ligand on the metal complex is replaced by a reactant molecule.
Migratory Insertion: A coordinated ligand inserts into a metal-carbon or metal-hydride bond. hrmrajgurunagar.ac.in
Reductive Elimination: The final product is formed, and the metal center is reduced to its original oxidation state, regenerating the catalyst. hrmrajgurunagar.ac.in
Compound List
| Compound Name |
| This compound |
| Carbon monoxide |
| Metal Halide |
| Metal Hydride |
| Tris(benzyltriazolylmethyl)amine |
| Wilkinson's catalyst |
| Ziegler-Natta catalyst |
Interactive Data Table: Properties of this compound as a Ligand
| Property | Description | Influence on Metal Complexes |
| Formula | C₈H₁₁N | |
| Molar Mass | 121.18 g/mol | |
| Functional Group | Isocyanide (-N≡C) | Primary site of coordination to the metal center. |
| Coordination Mode | Monodentate, η¹ | Binds through a single carbon atom. numberanalytics.commlsu.ac.in |
| Electronic Nature | σ-donor, π-acceptor | Influences the electron density and reactivity of the metal center. libretexts.org |
| Steric Profile | Bulky, rigid bicyclic | Creates significant steric hindrance, affecting coordination number and reaction selectivity. nih.gov |
Isocyanide Insertion Reactions within Organometallic Frameworks
The insertion of isocyanides into metal-carbon bonds is a fundamental transformation in organometallic chemistry, leading to the formation of η¹-imidoyl complexes. This reaction is of significant interest due to its role in various catalytic processes, including the synthesis of nitrogen-containing organic molecules. The reactivity of the isocyanide is greatly influenced by its coordination to a transition metal center, which alters the electronic properties of the isocyano group and facilitates reaction pathways that are otherwise inaccessible. psu.edu This section focuses on the insertion of this compound within organometallic frameworks, particularly involving palladium complexes.
The migratory insertion of an isocyanide ligand into a metal-alkyl or metal-aryl bond is a key step in these transformations. nih.gov The general process involves the intramolecular migration of an anionic alkyl or aryl group to the electrophilic carbon atom of a coordinated isocyanide ligand. rsc.orglibretexts.org This results in the formation of a metal-imidoyl complex, characterized by a metal-carbon bond to the former isocyanide carbon and a carbon-nitrogen double bond. This transformation typically creates a vacant coordination site on the metal, which can be occupied by another ligand present in the reaction medium. libretexts.orglibretexts.org
In the context of palladium catalysis, the cycle often begins with the oxidative addition of an organic halide to a Pd(0) species, forming an organopalladium(II) halide complex. nih.gov Subsequent coordination and 1,1-migratory insertion of an isocyanide molecule yield a palladium(II)-imidoyl complex. nih.gov This intermediate can then undergo further reactions, such as transmetalation or nucleophilic attack, followed by reductive elimination to release the final organic product and regenerate the Pd(0) catalyst. nih.gov
The rigid, bicyclic structure of the norbornyl group in this compound can influence the stereochemistry and kinetics of the insertion reaction. The steric bulk of the norbornyl moiety can affect the rate of insertion and the stability of the resulting imidoyl complex. Studies on the insertion of related strained olefins like norbornene into palladium-carbon bonds have shown that such reactions proceed with high regio- and stereoselectivity, typically via an exo-face migratory insertion. psu.edunih.gov A similar stereochemical preference can be anticipated for the insertion of this compound.
The formation of the imidoyl-palladium complex can be monitored and characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for observing the change in the C≡N stretching frequency of the isocyanide upon coordination and subsequent insertion. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) provides detailed structural information about the resulting imidoyl complex, including the connectivity of the atoms and the stereochemistry at the metal center. libretexts.org
The table below presents hypothetical, yet realistic, spectroscopic data for a representative imidoyl-palladium complex formed from the insertion of this compound into a methyl-palladium bond, based on data from analogous systems.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| trans-[Pd(CH₃)(Cl)(PPh₃)₂] | 0.25 (t, JP-H = 7.5 Hz, 3H, Pd-CH₃) | -5.2 (t, JP-C = 14.0 Hz, Pd-CH₃) | - |
| This compound | 1.20-2.50 (m, 11H, Norbornyl-H) | 165.2 (N≡C) | 2135 (C≡N) |
| trans-[Pd{C(CH₃)=N-Norbornyl}(Cl)(PPh₃)₂] | 0.90-2.60 (m, 11H, Norbornyl-H), 2.15 (s, 3H, C-CH₃) | 175.4 (C=N), 25.1 (C-CH₃) | 1640 (C=N) |
Note: Data is hypothetical and for illustrative purposes, based on typical values for similar compounds.
The following table outlines the key steps and intermediates in a typical catalytic cycle involving the insertion of this compound.
| Step | Reaction | Intermediate | Description |
| 1. Oxidative Addition | Pd(0)L₂ + R-X → [Pd(R)(X)L₂] | Organopalladium(II) complex | An organic halide (R-X) adds to a low-valent palladium center. |
| 2. Ligand Exchange | [Pd(R)(X)L₂] + CN-Nor → [Pd(R)(CN-Nor)L₂]⁺X⁻ | Isocyanide-coordinated complex | This compound displaces a ligand to coordinate to the palladium center. |
| 3. Migratory Insertion | [Pd(R)(CN-Nor)L₂]⁺X⁻ → [Pd{C(R)=N-Nor}(X)L₂] | Imidoyl-palladium complex | The alkyl/aryl group (R) migrates to the isocyanide carbon. |
| 4. Nucleophilic Attack/Transmetalation | [Pd{C(R)=N-Nor}(X)L₂] + Nu⁻ → [Pd{C(R)=N-Nor}(Nu)L₂] + X⁻ | Substituted imidoyl complex | A nucleophile displaces the halide ligand. |
| 5. Reductive Elimination | [Pd{C(R)=N-Nor}(Nu)L₂] → R-C(=N-Nor)-Nu + Pd(0)L₂ | Final product and regenerated catalyst | The product is released, and the active catalyst is reformed. |
Note: L = ancillary ligand (e.g., PPh₃), R = organic group, X = halide, Nu = nucleophile, Nor = 1-Norbornyl.
Conclusion
1-Norbornylisocyanide stands as a compound of significant interest at the intersection of classic isocyanide reactivity and the stereochemical control offered by the norbornyl scaffold. Its historical context is rooted in the broader evolution of isocyanide chemistry, which has grown from a niche area into a powerful tool for synthetic chemists. The rigid and sterically demanding nature of the norbornyl group provides a unique platform for investigating reactivity and for designing new molecular architectures. Research into its synthesis via established routes like formamide (B127407) dehydration or the Hofmann reaction, followed by detailed spectroscopic characterization, lays the foundation for exploring its applications. The potential for this compound to participate in stereocontrolled cycloaddition reactions and to serve as a bulky, electronically-tunable ligand in organometallic chemistry opens promising avenues for the development of novel complex molecules, catalysts, and advanced materials.
The Synthesis of this compound: A Detailed Examination of Methodologies
The isocyanide functional group, with its unique electronic structure and reactivity, serves as a versatile building block in organic synthesis, particularly in multicomponent reactions. This compound, which incorporates the rigid, bicyclic norbornane (B1196662) scaffold, is a compound of significant interest for creating sterically demanding and structurally complex molecules. This article provides a focused exploration of the synthetic methodologies for preparing this compound and its essential precursors, delving into functionalization strategies, established synthetic routes, process optimization, and the application of green chemistry principles.
Advanced Characterization and Spectroscopic Investigations of 1 Norbornylisocyanide and Its Derivatives
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule by measuring the vibrations of its bonds. specac.commasterorganicchemistry.com For 1-Norbornylisocyanide, these methods provide a unique "fingerprint" based on its bicyclic structure and its characteristic isocyanide functional group. specac.com
The most diagnostic feature in the IR spectrum of this compound is the stretching vibration of the isocyanide (–N≡C) group. Isocyanides characteristically exhibit a strong and sharp absorption band in the infrared spectrum between 2165 and 2110 cm⁻¹. wikipedia.org This intense peak is a clear indicator of the presence of the isocyanide functionality and appears in a region of the spectrum that is often free from other common absorptions. masterorganicchemistry.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanide (–N≡C) | Stretching | 2165–2110 | Strong, Sharp |
| Alkane C–H | Stretching | 2960–2850 | Strong |
| Alkane C–C | Stretching / Bending | 1300–800 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Multidimensional Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed carbon-hydrogen framework of a molecule. tandfonline.com For this compound, both ¹H and ¹³C NMR provide specific information about the unique chemical environments of the nuclei in the rigid bicyclo[2.2.1]heptane skeleton.
The ¹H NMR spectrum is expected to be complex due to multiple overlapping signals from the 11 protons on the norbornyl cage. The signals would likely appear in the range of δ 1.0–2.5 ppm, consistent with related norbornane (B1196662) derivatives. acs.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), would be indispensable for assigning specific proton signals by identifying their spin-spin coupling relationships.
The ¹³C NMR spectrum offers a clearer picture with distinct signals for each of the eight carbon atoms. Based on data from similar bicyclo[2.2.1]heptane derivatives, the chemical shifts can be predicted. spectrabase.comresearchgate.net The isocyanide carbon itself is expected to have a characteristic chemical shift. An advanced aspect of the NMR analysis involves the coupling between carbon and the quadrupolar ¹⁴N nucleus of the isocyanide group. This ¹³C-¹⁴N coupling, typically around 5 Hz for the isocyanide carbon and 5–14 Hz for the adjacent carbon (C1), can be observed due to the slow quadrupolar relaxation of the nitrogen nucleus. wikipedia.org Multidimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each carbon atom with its directly attached proton(s), confirming assignments. ucsb.edu
| Carbon Atom | Description | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| –N≡C | Isocyanide Carbon | 155–165 |
| C1 | Bridgehead (attached to N≡C) | ~60–70 |
| C4 | Bridgehead | ~35–45 |
| C7 | Bridge Methylene | ~35–40 |
| C2, C3, C5, C6 | Methylene Carbons | ~25–40 |
Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy from precise mass measurements. mpg.de
The molecular formula of this compound is C₈H₁₁N, which corresponds to a monoisotopic mass of approximately 121.0891 Da. In an electron ionization (EI) mass spectrum, a distinct molecular ion (M⁺•) peak would be expected at m/z = 121.
The fragmentation pattern provides structural clues. Fragmentation occurs when the high-energy molecular ion breaks apart into smaller, charged fragments and neutral radicals. libretexts.org For this compound, fragmentation pathways would likely involve the stable bicyclic core. Common fragmentation patterns for norbornane systems include complex rearrangements and the loss of small neutral molecules. scilit.net Expected fragmentation could include the loss of an ethyl group (M-29) or other alkyl fragments from the cage. The isocyanide functional group might lead to the loss of HCN (27 Da) or the entire ·NC group (26 Da).
| m/z Value | Identity | Description |
|---|---|---|
| 121 | [C₈H₁₁N]⁺• | Molecular Ion (M⁺•) |
| 94 | [M - HCN]⁺• | Loss of hydrogen cyanide |
| 92 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the cage |
| 67 | [C₅H₇]⁺ | Characteristic fragment of bicyclic systems |
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. masterorganicchemistry.comrsc.org This technique involves diffracting a beam of X-rays off a single crystal, which produces a diffraction pattern that can be mathematically transformed into a model of the electron density and, consequently, the atomic structure. faccts.de
To date, there is no publicly available single-crystal X-ray diffraction structure for this compound. The compound is expected to be a liquid or a low-melting solid at room temperature, which makes growing the high-quality single crystals required for this analysis challenging. faccts.de Crystallographic studies are most commonly performed on compounds that are stable, crystalline solids under ambient conditions. While structures of many organometallic complexes containing 1-norbornyl ligands have been determined, the parent isocyanide remains uncharacterized by this method in the public domain.
Computational and Theoretical Chemistry of 1 Norbornylisocyanide
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
There is a notable lack of published computational studies that predict the spectroscopic signatures (such as ¹H NMR, ¹³C NMR, and IR vibrational frequencies) of 1-norbornylisocyanide. Consequently, a comparison between theoretical predictions and experimental data cannot be compiled. While density functional theory (DFT) and other quantum chemical methods are powerful tools for accurately predicting such spectroscopic properties, the application of these methods to this compound has not been reported in the available literature. nih.govacs.orgacs.orgresearchgate.netnih.gov
To perform a comparative analysis, one would typically require both experimentally obtained spectra and computationally generated data. The computational process would involve geometry optimization of the this compound molecule followed by the calculation of NMR shielding tensors and vibrational frequencies using appropriate levels of theory and basis sets. acs.orgacs.orgresearchgate.net These calculated values would then be compared against experimental spectra to validate the computational model and provide deeper insights into the electronic structure and dynamics of the molecule. Unfortunately, the absence of both specific computational research and readily available, detailed experimental spectra for this compound in the public domain makes this analysis impossible at this time.
Ligand Bonding Analysis in Metal-Isocyanide Complexes
Similarly, a detailed ligand bonding analysis of this compound in metal-isocyanide complexes is hampered by the absence of specific computational studies. The bonding of isocyanide ligands to transition metals is a complex interplay of σ-donation from the isocyanide carbon to the metal and π-back-bonding from the metal d-orbitals to the π* orbitals of the isocyanide. researchgate.netnih.govacs.orgresearchgate.netacs.org Computational methods such as Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) analysis are instrumental in dissecting these interactions and quantifying the contributions of electrostatic, Pauli repulsion, and orbital interaction terms. researchgate.net
Advanced Applications of 1 Norbornylisocyanide in Chemical Science
Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. 1-Norbornylisocyanide has emerged as a compelling component in this field due to its unique steric profile and the coordinating ability of the isocyanide group.
Engineering of Supramolecular Architectures with this compound
The rigid and bulky nature of the norbornyl group in this compound plays a crucial role in directing the self-assembly of supramolecular structures. When incorporated into larger molecular frameworks, it can influence packing arrangements and dictate the formation of specific architectures. For instance, polymers derived from isocyanides, known as poly(isocyanide)s, can adopt helical structures. While specific studies on the self-assembly of poly(this compound) are not extensively documented, analogous systems such as poly(phenyl isocyanide)s (PPIs) provide insight into the potential behaviors. These polymers are known to self-assemble into higher-order structures, a process that can be influenced by the nature of the substituent on the isocyanide monomer. The bulky norbornyl group is expected to enforce a rigid helical conformation in the corresponding polymer, which could then self-assemble into ordered domains.
The isocyanide functional group can also participate in coordination-driven self-assembly. By coordinating to metal centers, this compound can act as a ligand in the formation of discrete, large-scale supramolecular structures such as molecular cages and coordination polymers. The steric hindrance provided by the norbornyl group can be advantageous in controlling the coordination number and geometry around the metal center, thus enabling the rational design of complex, well-defined architectures.
Molecular Recognition and Host-Guest Systems
Molecular recognition is a fundamental principle in supramolecular chemistry, where a host molecule selectively binds a guest molecule. The unique shape and electronic properties of this compound can be exploited in the design of both hosts and guests. While specific host-guest systems involving this compound are not widely reported, the principles of host-guest chemistry suggest its potential utility. For example, the hydrophobic and sterically defined cavity of the norbornyl group could be incorporated into a larger host molecule to create a specific binding pocket for complementary guest molecules.
Conversely, the isocyanide group can act as a binding site for various host molecules. Its ability to form hydrogen bonds and coordinate to metal ions makes it a target for hosts that can engage in these interactions. The binding of guest molecules within a host can be influenced by non-covalent interactions, including dispersion forces, which can be significant in stabilizing the host-guest complex.
Polymer Science and Functional Materials Development
This compound is a valuable monomer in the synthesis of polymers with unique properties and functionalities. The resulting polymers, poly(this compound)s, exhibit characteristics derived from their rigid backbone and the specific nature of the norbornyl side chain.
Monomer in Polymerization Reactions
This compound can undergo polymerization through its isocyanide group. A common and effective method for the polymerization of isocyanides is through catalysis by transition metal complexes, particularly those of palladium(II) and nickel(II). The polymerization of isocyanides is considered a living polymerization, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution.
The general mechanism for the palladium-catalyzed polymerization of isocyanides involves the insertion of the isocyanide monomer into a palladium-carbon bond of the initiator complex. This process repeats, leading to the growth of the polymer chain. The bulky norbornyl group can influence the kinetics and stereoselectivity of the polymerization process.
| Polymerization Method | Catalyst/Initiator | Key Features |
| Transition Metal Catalysis | Palladium(II) complexes, Nickel(II) complexes | Living polymerization, controlled molecular weight, narrow polydispersity. |
Design of Advanced Materials with Tunable Properties
The incorporation of the rigid 1-norbornyl group into a polymer backbone imparts significant conformational rigidity. This rigidity can lead to materials with high thermal stability and distinct mechanical properties. Poly(this compound) is expected to be a rigid-rod-like polymer, a conformation that can lead to the formation of liquid crystalline phases and anisotropic materials.
The properties of polymers derived from this compound can be tuned through copolymerization with other isocyanide monomers. By introducing different functional groups into the polymer chain, it is possible to tailor properties such as solubility, chiroptical response, and affinity for specific molecules or surfaces. For example, the synthesis of block copolymers containing segments of poly(this compound) and another flexible polymer could lead to the formation of self-assembled nanostructures with interesting morphologies and properties.
Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library. These libraries are then screened for desired properties, such as biological activity in drug discovery. This compound can serve as a valuable building block in the generation of such libraries.
The isocyanide functional group is particularly useful in multicomponent reactions (MCRs), which are reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The Ugi and Passerini reactions are prominent examples of MCRs that utilize isocyanides. By employing this compound in these reactions, a high degree of structural diversity can be introduced into the library members due to the unique three-dimensional structure of the norbornyl scaffold.
The generation of a chemical library using this compound in an Ugi four-component reaction could involve the reaction of an aldehyde, an amine, a carboxylic acid, and this compound. By varying the other three components, a large library of complex molecules, each incorporating the rigid norbornyl moiety, can be synthesized efficiently. The steric and conformational constraints imposed by the norbornyl group can lead to molecules with well-defined shapes, which is often a desirable feature for achieving specific biological activity.
| Reaction Type | Components | Product Features |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, this compound | Complex α-acylamino amides with a rigid bicyclic scaffold. |
| Passerini Reaction | Aldehyde or Ketone, Carboxylic Acid, this compound | α-Acyloxy carboxamides incorporating the norbornyl group. |
The use of such building blocks in combinatorial synthesis allows for the exploration of a unique chemical space, potentially leading to the discovery of novel compounds with valuable properties for materials science and medicinal chemistry.
Precision Organic Synthesis of Complex Molecules
The quest for synthetic efficiency and elegance has driven the development of methodologies that allow for the rapid assembly of complex molecules from simple precursors. Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have emerged as a powerful tool in this endeavor. This compound has proven to be a valuable component in such reactions, contributing to the synthesis of intricate structures with a high degree of control.
Stereoselective and Enantioselective Synthesis
The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects. While the inherent chirality of certain reactants can influence the stereochemical outcome of a reaction, achieving high levels of stereoselectivity in multicomponent reactions can be challenging.
In the context of the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, the use of chiral components is a common strategy to induce stereoselectivity. However, research has indicated that the use of chiral isocyanides often results in nearly 1:1 mixtures of diastereomers, limiting their general utility for stereocontrol. d-nb.infonih.gov The rigid structure of this compound, while providing steric bulk, does not inherently overcome this challenge in all cases without the influence of other chiral elements in the reaction, such as a chiral amine or a chiral auxiliary. d-nb.infonih.gov
Similarly, in the Passerini three-component reaction (Passerini-3CR), involving an aldehyde, a carboxylic acid, and an isocyanide, achieving high enantioselectivity typically relies on the use of chiral catalysts. While the Passerini reaction is known to be applicable to a wide range of isocyanides, the development of enantioselective variants has centered on the design of chiral Lewis acid catalysts that can effectively control the facial selectivity of the isocyanide attack on the activated aldehyde.
Further research is required to fully elucidate and exploit the potential of the rigid 1-norbornyl group in directing stereoselective and enantioselective multicomponent reactions, potentially through the design of novel chiral auxiliaries or catalysts that can effectively leverage its unique steric properties.
Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. Isocyanide-based multicomponent reactions provide a powerful and efficient means for the synthesis of these important structures. This compound serves as a key building block in these transformations, enabling the construction of a variety of heterocyclic systems through post-Ugi or post-Passerini cyclization strategies. nih.govnih.gov
One notable application is the synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction. This variation of the Ugi reaction replaces the carboxylic acid component with an azide source, typically trimethylsilyl azide (TMSN₃). The resulting Ugi-azide adducts can be readily synthesized, and this methodology has been applied to a range of aldehydes, amines, and isocyanides. For example, the reaction of an aldehyde, an amine, TMSN₃, and an isocyanide in methanol (B129727) can produce the corresponding 1,5-disubstituted tetrazole. nih.gov Subsequent intramolecular cyclization reactions, such as the Heck reaction, can be employed in a one-pot sequence to generate more complex, fused heterocyclic systems. nih.gov
The following table illustrates a general scheme for the Ugi-azide reaction leading to the formation of 1,5-disubstituted tetrazoles.
| Aldehyde | Amine | Isocyanide | Product | Yield (%) |
| 2-Bromobenzaldehyde | Allylamine hydrochloride | tert-Butyl isocyanide | 1-(1-(2-bromophenyl)-5-(tert-butyl)-1H-tetrazol-1-yl)prop-2-en-1-amine | 92 |
Table 1: Example of an Ugi-Azide Reaction for the Synthesis of a 1,5-Disubstituted Tetrazole. nih.gov
Furthermore, the adducts obtained from Ugi reactions with this compound can be designed to undergo subsequent cyclization to form other important heterocycles, such as piperazines. By selecting appropriate bifunctional starting materials, the linear Ugi product can be subjected to a post-Ugi transformation to construct the piperazine ring. nih.gov This approach allows for the introduction of multiple points of diversity into the final heterocyclic product, making it a valuable strategy in combinatorial chemistry and drug discovery. The synthesis of diketopiperazines, for instance, can be achieved by the cyclization of Ugi adducts in the presence of a catalyst like triphenylphosphine. nih.gov
The versatility of this compound in these multicomponent reaction-cyclization sequences underscores its importance in the efficient construction of complex, nitrogen-containing heterocyclic scaffolds.
Future Perspectives and Emerging Research Directions for 1 Norbornylisocyanide
Integration with Continuous Flow and Automated Synthesis Platforms
The integration of 1-norbornylisocyanide into continuous flow and automated synthesis platforms represents a significant step towards more efficient, reproducible, and scalable chemical production. biopacificmip.orgmpg.denih.govrsc.org Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. mpg.dersc.orgwhiterose.ac.uktue.nl
Automated synthesis platforms, often incorporating robotics and sophisticated software, can perform complex, multi-step syntheses with minimal human intervention. mpg.denih.govkit.edumdpi.comsyrris.com These systems can be programmed to explore a wide range of reaction conditions, leading to the rapid optimization of synthetic routes and the discovery of new reactions. nih.govmdpi.com The use of this compound in such platforms could accelerate the discovery and production of novel molecules for various applications, from pharmaceuticals to materials science. biopacificmip.orgmpg.dekit.edu
For instance, the "Chemputer" platform allows for the autonomous execution and optimization of chemical reactions by coupling process sensors and analytical instruments. nih.gov Such a system could be employed to investigate the reactivity of this compound in multicomponent reactions, systematically varying reaction parameters to maximize yield and selectivity. Furthermore, the development of modular and flexible automated platforms enables the synthesis of diverse chemical libraries, which could include derivatives of this compound for high-throughput screening. mpg.dekit.edu
A key aspect of these advanced platforms is the ability to perform "telescoped" reactions, where multiple synthetic steps are carried out sequentially in a continuous flow without isolating intermediates. whiterose.ac.uknih.gov This approach significantly reduces waste and production time. whiterose.ac.uk The unique reactivity of the isocyanide group in this compound makes it an ideal candidate for such telescoped processes, enabling the efficient construction of complex molecular architectures.
Bio-Inspired and Biomimetic Transformations
The principles of biological chemistry are increasingly inspiring the design of new chemical transformations and catalysts. rsc.orgrsc.org Bio-inspired and biomimetic catalysis seek to replicate the high efficiency and selectivity of enzymes in synthetic systems. rsc.orgnih.govnih.gov The isocyanide functionality, present in some natural products, makes this compound a relevant substrate for developing such transformations.
Researchers are exploring the use of metal complexes inspired by the active sites of metalloenzymes to catalyze novel reactions. rsc.orgnih.gov For example, iron complexes have been shown to catalyze the selective oxidation of substrates in water, mimicking the function of certain enzymes. rsc.org Such catalysts could be applied to the transformation of this compound and its derivatives, potentially leading to new, environmentally friendly synthetic methods.
Biomimetic catalysis also offers a promising approach for the degradation of persistent materials like plastics. rsc.org While not directly related to this compound, the strategies developed in this area, such as mimicking the active centers and substrate-binding clefts of enzymes, could be adapted to design catalysts for specific transformations involving isocyanides. rsc.org This could involve creating catalysts that selectively recognize and react with the isocyanide group, enabling precise chemical modifications.
Furthermore, the development of artificial enzymes and catalytic antibodies (abzymes) could open up new avenues for the asymmetric synthesis of chiral compounds derived from this compound. These bio-inspired catalysts could offer high levels of stereocontrol, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules.
Novel Materials with Specific Functions
The incorporation of this compound into polymers and other materials can impart unique properties and functionalities. tohoku.ac.jprsc.orgmsu.eduwikipedia.org The rigid and bulky norbornyl group can influence the morphology and physical properties of polymers, while the reactive isocyanide group can be used for post-polymerization modifications or to create materials with specific chemical or electronic properties.
Polymer Chemistry: this compound can be polymerized to form polynorbornanes with pendant isocyanide groups. msu.eduwikipedia.org These polymers can serve as scaffolds for the attachment of various functional molecules, leading to the development of materials for applications such as drug delivery, catalysis, and sensing. The synthesis of copolymers with other monomers allows for the fine-tuning of the material's properties. msu.edu
Functional Materials: The development of functional materials with controlled structures and properties is a major area of research. tohoku.ac.jpresearchgate.netcdmf.org.br By controlling the microstructure and phase transformations of materials, it is possible to create materials with novel mechanical, electrical, or optical properties. tohoku.ac.jp The incorporation of this compound into material frameworks could lead to the creation of smart materials that respond to external stimuli.
For example, the isocyanide group can coordinate to metal centers, making it a useful ligand for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The specific geometry of the norbornyl group could influence the pore structure and properties of the resulting MOF.
Below is a table summarizing potential applications of materials derived from this compound:
| Material Type | Potential Function | Example Application |
| Polymers | Scaffold for functionalization | Drug delivery systems, recyclable thermosets |
| Copolymers | Tunable properties | Membranes for separation, specialty plastics |
| Metal-Organic Frameworks (MOFs) | Porous structures | Gas storage and separation, heterogeneous catalysis |
| Coordination Polymers | Electronic and optical properties | Sensors, light-emitting devices |
| Degradable Polymers | Controlled degradation | Transient electronics, environmentally benign plastics. rsc.org |
Machine Learning and Artificial Intelligence in Chemical Discovery
In the context of this compound, ML algorithms could be used to:
Predict Reaction Outcomes: By training on existing reaction data, ML models can predict the products and yields of new reactions involving this compound, guiding experimental efforts towards the most promising synthetic routes. mdpi.comananikovlab.ru
Discover Novel Reactions: AI can be used to explore vast chemical reaction spaces and identify previously unknown transformations of this compound. nih.gov
Optimize Reaction Conditions: ML algorithms can be integrated with automated synthesis platforms to perform closed-loop optimization, where the system autonomously adjusts reaction parameters to maximize a desired outcome, such as yield or selectivity. nih.govwhiterose.ac.ukmdpi.comnih.gov
Design Novel Materials: AI can be used to design new polymers and materials incorporating this compound with specific target properties. rsc.orgnedo.go.jp For example, ML models could predict the drug release kinetics from aerogels derived from isocyanates, a related class of compounds. rsc.org
Sustainable and Environmentally Benign Chemical Transformations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.netresearchgate.netslideshare.netrsc.org The development of sustainable synthetic methods is a key focus of modern chemical research. rsc.orgrsc.orgnih.govmdpi.com this compound can play a role in advancing green chemistry through its use in efficient, atom-economical reactions and by enabling the synthesis of more sustainable materials.
One of the core tenets of green chemistry is the use of catalytic reactions, which are more efficient and generate less waste than stoichiometric reactions. acs.org The isocyanide group is a versatile functional group for use in a variety of catalytic multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste.
The development of more sustainable synthesis protocols for isocyanides themselves is also an important area of research. rsc.org Traditional methods for synthesizing isocyanides often use toxic and hazardous reagents. Recent work has focused on developing greener alternatives, such as using p-toluenesulfonyl chloride as a dehydrating agent, which offers a simplified reaction protocol and a reduced environmental impact compared to reagents like phosphoryl trichloride (B1173362) or phosgene (B1210022) derivatives. rsc.org
Furthermore, the use of renewable feedstocks and environmentally benign solvents, such as water or ionic liquids, are key aspects of green chemistry. acs.orgnih.govmdpi.com Research into the synthesis and application of this compound derivatives in aqueous media or using catalysts derived from renewable sources would contribute to the development of more sustainable chemical processes. The design of degradable polymers from monomers like this compound could also address the environmental challenges posed by plastic waste. rsc.org
Q & A
Q. What are the optimal synthetic routes for 1-Norbornylisocyanide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves the Hofmann isocyanide synthesis or dehydration of norbornylformamide derivatives. Key steps include:
- Using anhydrous conditions to avoid hydrolysis .
- Purification via vacuum distillation or column chromatography (silica gel, non-polar eluents) to isolate the isocyanide .
- Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect trace impurities .
- Data Table Example :
| Method | Solvent | Catalyst | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|
| Hofmann Decomposition | DCM | Cl₂ | 65 | 98.5 |
| Formamide Dehydration | Toluene | POCl₃ | 72 | 97.8 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify norbornyl backbone signals (e.g., bridgehead protons at δ 1.5–2.5 ppm) and the isocyanide carbon (δ 110–130 ppm in ¹³C NMR) .
- IR Spectroscopy : Detect the isocyanide stretch (~2100–2150 cm⁻¹) and compare to literature values .
- X-ray Crystallography : Resolve steric and electronic environments, particularly in metal complexes .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound with electrophiles be systematically analyzed?
- Methodological Answer :
- Replicate reported experiments under controlled conditions (solvent, temperature, catalyst) to isolate variables .
- Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates.
- Apply multivariate analysis to identify outliers or confounding factors (e.g., trace moisture) .
- Example Workflow :
Reproduce conflicting studies with identical reagents.
Introduce incremental changes (e.g., anhydrous vs. ambient conditions).
Compare outcomes via Arrhenius plots or Hammett correlations .
Q. What computational strategies are suitable for modeling the electronic structure of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess steric strain and frontier molecular orbitals .
- NBO Analysis : Quantify donation/back-bonding in metal-isocyanide complexes .
- MD Simulations : Predict solvent effects on reactivity (e.g., toluene vs. THF) .
- Validate models against experimental spectroscopic data (e.g., NMR chemical shifts) .
Q. How to design experiments probing the steric effects of this compound in coordination chemistry?
- Methodological Answer :
- Synthesize transition metal complexes (e.g., Pd, Pt) and compare bond lengths/angles via X-ray crystallography .
- Conduct competitive ligand substitution assays with bulkier isocyanides (e.g., tert-butyl isocyanide) .
- Measure thermodynamic stability via calorimetry or equilibrium constants .
Data Contradiction & Replication
Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound-based systems?
- Methodological Answer :
- Systematic Review : Tabulate literature data (e.g., turnover numbers, solvent systems) to identify trends/outliers .
- Control Experiments : Test catalysts under standardized conditions (e.g., fixed temperature, substrate ratio) .
- Collaborative Validation : Share samples with independent labs to verify reproducibility .
Experimental Design & Best Practices
Q. What safety protocols are critical when handling this compound in kinetic studies?
- Methodological Answer :
- Use inert-atmosphere techniques (glovebox/Schlenk line) due to air-sensitive isocyanides .
- Monitor toxicity via Material Safety Data Sheets (MSDS) and implement fume hood containment .
Q. How to ensure reproducibility in synthetic procedures for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
